1-(2-isothiocyanatoethyl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isothiocyanatoethyl)-3-methoxybenzene is an organic compound characterized by the presence of an isothiocyanate group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isothiocyanatoethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl chloride with potassium thiocyanate in the presence of a base, such as potassium carbonate, to form the corresponding thiocyanate intermediate. This intermediate is then treated with a suitable reagent, such as phosphorus pentachloride (PCl5), to convert the thiocyanate group into an isothiocyanate group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as solvent extraction, recrystallization, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isothiocyanatoethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines, to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, typically under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Scientific Research Applications
1-(2-Isothiocyanatoethyl)-3-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(2-isothiocyanatoethyl)-3-methoxybenzene exerts its effects depends on its interaction with molecular targets. The isothiocyanate group is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. This reactivity underlies its biological activities, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Phenethyl Isothiocyanate: Similar structure but lacks the methoxy group.
Benzyl Isothiocyanate: Contains a benzyl group instead of an ethyl chain.
Allyl Isothiocyanate: Features an allyl group instead of an ethyl chain.
Uniqueness: 1-(2-Isothiocyanatoethyl)-3-methoxybenzene is unique due to the presence of both the isothiocyanate and methoxy groups, which can influence its reactivity and biological activity. The methoxy group can affect the compound’s solubility and interaction with biological targets, potentially enhancing its efficacy in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
69300-58-9 |
---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.